
2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Biological Significance of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole core, found in compounds such as 2-(1-(2-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, is a five-membered aromatic ring that has garnered significant interest in medicinal chemistry due to its unique structural and functional properties. The presence of pyridine-type nitrogen atoms in the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems through multiple weak interactions. This enhances the therapeutic potency of 1,3,4-oxadiazole-based compounds across a broad spectrum of medicinal applications. Research indicates that these compounds exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. Such diverse pharmacological profiles suggest their potential in developing new, more active, and less toxic medicinal agents (Verma et al., 2019).
Broad Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazole, have demonstrated extensive biological activities, serving as a foundation for synthesizing potent drugs. Their biological activities range from antimicrobial, anticancer, and anti-inflammatory effects to applications in treating diabetes and various infections. The structure of oxadiazole, with its oxygen and nitrogen atoms, plays a crucial role in its pharmacological properties, indicating its potential for modification and development into effective therapeutic agents with wide-ranging applications (Jalhan et al., 2017).
Antimicrobial Potential of 1,3,4-Oxadiazole Compounds
The antimicrobial resistance crisis has prompted scientists to explore new compounds that remain effective against microbes. Compounds containing the 1,3,4-oxadiazole ring have been identified for their potential as new antimicrobial drugs. Research spanning from 2015 to 2021 underscores the efficacy of these compounds, which have shown to exceed the activity of known antibiotics in many instances. This promising avenue suggests that 1,3,4-oxadiazole derivatives could serve as foundations for the development of novel antimicrobial agents, addressing the urgent need for treatments against resistant strains of bacteria and other pathogens (Glomb & Świątek, 2021).
Propiedades
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-4-2-3-5-16(14)12-22-9-6-15(7-10-22)18-20-21-19(23-18)17-8-11-24-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYMMQBCXLXAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

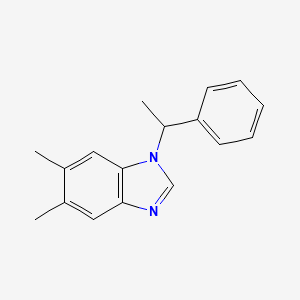
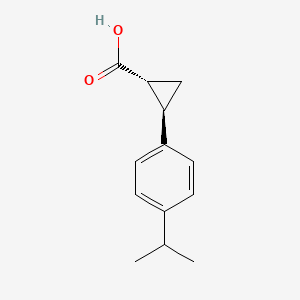


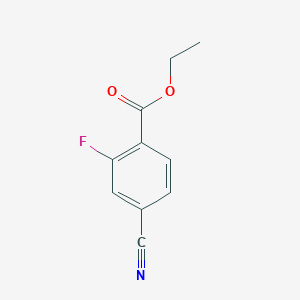
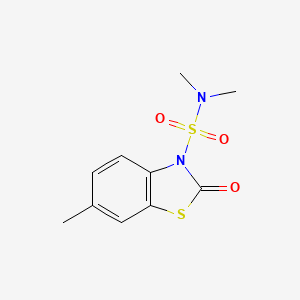
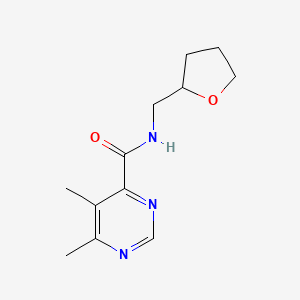
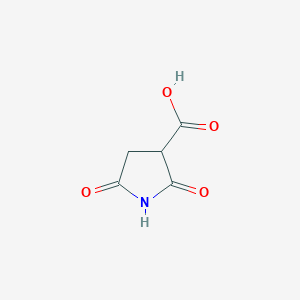
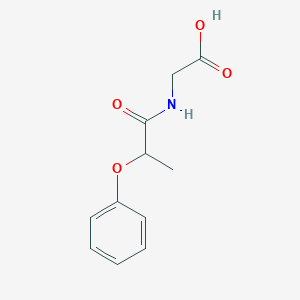
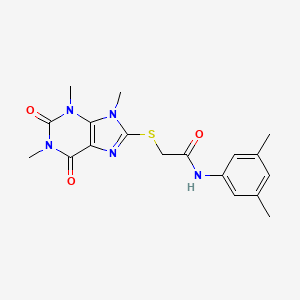
![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)
![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)

